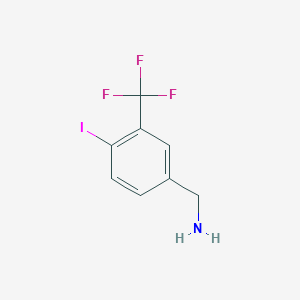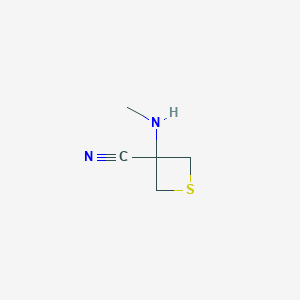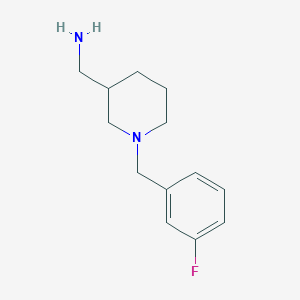
(1-(3-Fluorobenzyl)piperidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Fluorobenzyl)piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C13H20FN2 It is a derivative of piperidine, a heterocyclic amine, and features a fluorobenzyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with fluorobenzyl halides. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in drug discovery efforts aimed at treating various diseases .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain medical conditions, making them candidates for further drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in materials science and chemical manufacturing .
Mécanisme D'action
The mechanism of action of (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
(1-(3-Fluorobenzyl)piperidin-4-yl)methanamine: This compound has a similar structure but with the fluorobenzyl group attached to the 4-position of the piperidine ring.
(1-(4-Fluorobenzyl)piperidin-3-yl)methanamine: Here, the fluorobenzyl group is attached to the 4-position of the benzyl ring.
Uniqueness: (1-(3-Fluorobenzyl)piperidin-3-yl)methanamine is unique due to the specific positioning of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C13H19FN2 |
|---|---|
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H19FN2/c14-13-5-1-3-11(7-13)9-16-6-2-4-12(8-15)10-16/h1,3,5,7,12H,2,4,6,8-10,15H2 |
Clé InChI |
VMGWGONMSQMCKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC(=CC=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)



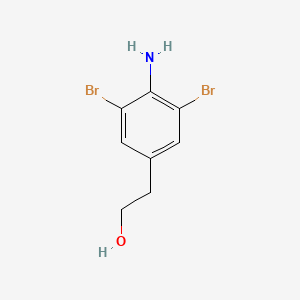

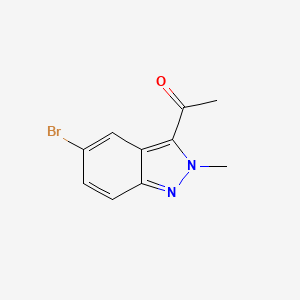
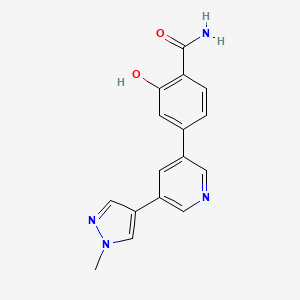
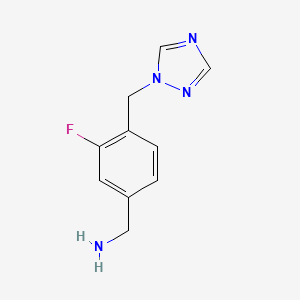

![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
